Cas no 317-66-8 (Coenzyme A, S-propanoate)

Coenzyme A S-propanoate is a modified derivative of Coenzyme A (CoA), where the terminal thiol group is esterified with a propanoate moiety. This structural modification enhances its stability and alters its reactivity profile, making it a valuable tool in biochemical research and enzymatic studies. The S-propanoate group provides a reversible blocking mechanism, allowing controlled release of active CoA in specific conditions. This compound is particularly useful in probing acyl-CoA-dependent enzymatic reactions, metabolic pathways, and protein acetylation processes. Its synthetic accessibility and compatibility with standard biochemical assays further contribute to its utility in mechanistic studies and metabolic engineering applications.
Coenzyme A, S-propanoate structure
Coenzyme A, S-propanoate structure
Product Name:Coenzyme A, S-propanoate
CAS No:317-66-8
MF:C24H40N7O17P3S
MW:823.597387313843
CID:305394
PubChem ID:92753
Update Time:2025-05-24

Coenzyme A, S-propanoate Chemical and Physical Properties

Names and Identifiers

    • Coenzyme A,S-propanoate
    • S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethy
    • Propionyl-coenzyme A
    • S-{(9R)-1-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5-dioxido-10,14-dio
    • S-{1-[5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5-dioxido-10,14-dioxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} propanethioate (non-preferred name)
    • S-Propionylcoenzyme A
    • n-Propionyl CoA
    • Propionyl coenzyme A
    • Propionyl CoA
    • Coenzyme A, S-propionate (6CI,7CI,8CI)
    • Coenzyme A, S-propanoate
    • Q2640914
    • 2-methylacetyl-CoA
    • PropionylcoenzymeA
    • propanoyl-coenzyme A
    • H7HQA57V5H
    • 9H-purin-6-amine,9-[5-O-[hydroxy[[hydroxy[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[[2-[(1-oxopropyl)thio]ethyl]amino]propyl]amino]butyl]oxy]phosphinyl]oxy]phosphinyl]-3-O-phosphono-beta-D-ribof
    • C24-H40-N7-O17-P3-S
    • C02843
    • Long-chain acyl-CoA
    • DB02912
    • 2-methylacetyl-Coenzyme A
    • Propionyl coenzyme A
    • 1VU
    • CHEBI:15539
    • propionyl-CoA
    • Coenzyme A, S-propionate
    • C00100
    • LMFA07050364
    • Propionyl CoA
    • alpha-methylacetyl-CoA
    • alpha-methylacetyl-Coenzyme A
    • DTXSID10185594
    • SCHEMBL25252
    • C24H40N7O17P3S
    • D0M9OW
    • EINECS 206-266-6
    • {[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-({[hydroxy({hydroxy[(3R)-3-hydroxy-2,2-dimethyl-3-[(2-{[2-(propanoylsulfanyl)ethyl]carbamoyl}ethyl)carbamoyl]propoxy]phosphoryl}oxy)phosphoryl]oxy}methyl)oxolan-3-yl]oxy}phosphonic acid
    • S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] propanethioate
    • GTPL5248
    • UNII-H7HQA57V5H
    • 3'-phosphoadenosine 5'-(3-{(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[(3-oxo-3-{[2-(propanoylsulfanyl)ethyl]amino}propyl)amino]butyl} dihydrogen diphosphate)
    • S-propanoyl-coenzyme A
    • S-Propionyl-coenzym-A
    • propanoyl-CoA
    • n-Propionyl CoA
    • propionyl-coenzyme A; (Acyl-CoA); [M+H]+;
    • 317-66-8
    • S-propanoyl-CoA
    • S-{(3S,5S,9R)-1-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5-dioxido-10,14-dioxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} propanethioate (non-preferred name)
    • Propionyl-CoenzymeA-Na Salt
    • Inchi: 1S/C24H40N7O17P3S/c1-4-15(33)52-8-7-26-14(32)5-6-27-22(36)19(35)24(2,3)10-45-51(42,43)48-50(40,41)44-9-13-18(47-49(37,38)39)17(34)23(46-13)31-12-30-16-20(25)28-11-29-21(16)31/h11-13,17-19,23,34-35H,4-10H2,1-3H3,(H,26,32)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39)/t13-,17-,18-,19+,23-/m1/s1
    • InChI Key: QAQREVBBADEHPA-IEXPHMLFSA-N
    • SMILES: S(C(CC)=O)CCNC(CCNC([C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)OP(=O)(O)O)O)=O)=O

Computed Properties

  • Exact Mass: 823.141
  • Monoisotopic Mass: 823.141
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 9
  • Hydrogen Bond Acceptor Count: 22
  • Heavy Atom Count: 52
  • Rotatable Bond Count: 21
  • Complexity: 1400
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _5.1
  • Topological Polar Surface Area: 389Ų

Experimental Properties

  • Density: 1.86
  • Refractive Index: 1.708
  • PSA: 425.34000
  • LogP: 1.33650

Coenzyme A, S-propanoate Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • Storage Condition:−20°C

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Coenzyme A, S-propanoate Production Method

Production Method 1

Reaction Conditions
1.1R:R:Et3N, S:DMF, 15 min, rt
1.2R:Et3N, S:DMF, rt; 15 h, rt
Reference
Drosophila melanogaster nonribosomal peptide synthetase Ebony encodes an atypical condensation domain
By IzorA, Thierry et al, Proceedings of the National Academy of Sciences of the United States of America, 2019, 116(8), 2913-2918

Production Method 2

Reaction Conditions
1.1S:H2O, cooled, pH 8
1.2R:HCl, S:H2O, pH 5
Reference
Identification of 3-sulfinopropionyl coenzyme A (CoA) desulfinases within the acyl-CoA dehydrogenase superfamily
By Schuermann, Marc et al, Journal of Bacteriology, 2014, 882-893, 13 pp.

Production Method 3

Reaction Conditions
1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, 23°C, pH 3-5
Reference
Point Mutations (Q19P and N23K) Increase the Operational Solubility of a 2α-O-Benzoyltransferase that Conveys Various Acyl Groups from CoA to a Taxane Acceptor
By Nawarathne, Irosha N. and Walker, Kevin D., Journal of Natural Products, 2010, 73(2), 151-159

Production Method 4

Reaction Conditions
1.1R:MgCl2, C:9013-18-7, C:Cleland's reagent, C:34369-07-8, C:Ortho-Gynol, S:H2O, 2 h, 30°C, pH 8
1.2R:CHCl3
Reference
Identification of an α-Oxoamine Synthase and a One-Pot Two-Step Enzymatic Synthesis of α-Amino Ketones
By Zhou, Ting et al, Organic Letters, 2021, 23(1), 37-41

Production Method 5

Reaction Conditions
1.1R:KHCO3, S:H2O, S:MeCN, rt
1.2R:H+, pH 2
Reference
On the thermodynamic equilibrium between (R)-2-hydroxyacyl-CoA and 2-enoyl-CoA
By Parthasarathy, Anutthaman et al, FEBS Journal, 2010, 277(7), 1738-1746

Production Method 6

Reaction Conditions
1.1S:H2O
Reference
Thioester hydrolysis and C-C bond formation by carboxymethylproline synthase from the crotonase superfamily
By Batchelar, Edward T. et al, Angewandte Chemie, 2008, 47(48), 9322-9325

Production Method 7

Reaction Conditions
1.1R:C:55326-49-3, S:H2O, 36-100 h, 30°C
1.2R:Cl3CCO2H, 3 min, 4°C
Reference
Metabolic pathway engineering for complex polyketide biosynthesis in Saccharomyces cerevisiae
By Mutka, Sarah C. et al, FEMS Yeast Research, 2006, 6(1), 40-47

Coenzyme A, S-propanoate Raw materials

Coenzyme A, S-propanoate Preparation Products

Additional information on Coenzyme A, S-propanoate

Coenzyme A, S-propanoate (CAS No. 317-66-8): A Comprehensive Overview

Coenzyme A, S-propanoate, identified by the chemical compound code CAS No. 317-66-8, is a vital biochemical entity that plays a pivotal role in numerous metabolic pathways. This compound, also known as CoA-propanoate or acetyl-CoA synthetase substrate, is a derivative of coenzyme A (CoA) and is essential for energy metabolism, particularly in the synthesis and breakdown of fatty acids. The significance of Coenzyme A, S-propanoate in biological systems has garnered considerable attention in recent years, especially in the context of its applications in pharmaceuticals and biotechnology.

The structure of Coenzyme A, S-propanoate consists of a pantothenic acid moiety linked to an adenosine diphosphate (ADP) group, with a propanoyl group attached to the sulfhydryl (-SH) group of the pantetheine moiety. This unique structural configuration enables it to participate in various enzymatic reactions, most notably in the synthesis of acetyl-CoA, a key intermediate in the citric acid cycle (Krebs cycle). The compound's ability to act as a substrate for acetyl-CoA synthetase makes it indispensable in cellular respiration and energy production.

In recent years, research on Coenzyme A, S-propanoate has expanded significantly, particularly in the field of metabolic disorders and energy metabolism. Studies have demonstrated that this compound plays a critical role in maintaining mitochondrial function and has potential therapeutic applications in conditions such as obesity, diabetes, and neurodegenerative diseases. For instance, research published in Cell Metabolism has highlighted the importance of Coenzyme A, S-propanoate in enhancing mitochondrial biogenesis and improving insulin sensitivity.

The pharmacological potential of Coenzyme A, S-propanoate has also been explored in the development of novel therapeutic strategies. Preclinical studies have indicated that this compound may help modulate lipid metabolism and reduce oxidative stress, making it a promising candidate for treating metabolic syndromes. Furthermore, its role in enhancing the activity of certain enzymes involved in neurotransmitter synthesis has sparked interest in its potential applications for neuroprotective therapies.

Beyond its biological significance, Coenzyme A, S-propanoate is also utilized in various industrial applications. In biotechnology, it serves as an important intermediate in the production of biofuels and other biochemical products. Its ability to facilitate the conversion of fatty acids into usable energy has made it a valuable component in microbial fermentation processes aimed at producing renewable energy sources.

The synthesis and purification of Coenzyme A, S-propanoate are areas of active research due to its critical role in biological systems. Advances in synthetic chemistry have enabled more efficient and scalable production methods, which are essential for both academic research and industrial applications. Techniques such as enzymatic synthesis and chiral resolution have been particularly effective in producing high-purity forms of this compound.

The future prospects for Coenzyme A, S-propanoate are promising, with ongoing research focusing on its potential applications in personalized medicine and targeted therapies. As our understanding of metabolic pathways continues to evolve, the importance of compounds like Coenzyme A, S-propanoate is likely to grow even further. Innovations in drug delivery systems and combination therapies may also enhance its therapeutic efficacy.

In conclusion, Coenzyme A, S-propanoate (CAS No. 317-66-8) is a multifaceted compound with significant implications for both biological research and industrial applications. Its role in energy metabolism, therapeutic potential for metabolic disorders, and utility in biotechnology underscore its importance as a biochemical entity. As research continues to uncover new insights into its mechanisms and applications, the impact of this compound is expected to expand across multiple fields.

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